nor-1

Description

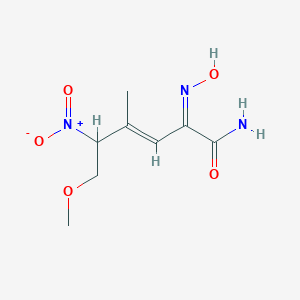

The exact mass of the compound (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

163032-70-0 |

|---|---|

Molecular Formula |

C8H13N3O5 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

(E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide |

InChI |

InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6? |

InChI Key |

HCUOEKSZWPGJIM-MPSCHTTFSA-N |

SMILES |

CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |

Isomeric SMILES |

C/C(=C\C(=NO)C(=O)N)/C(COC)[N+](=O)[O-] |

Canonical SMILES |

CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |

Pictograms |

Irritant |

Synonyms |

1,3-dihydroxy-4,4,5,5-tetramethyl-2-(4-carboxyphenyl)tetrahydroimidazole 1,3-DTCTI 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide carboxy-PTIO cPTIO NOR 1 |

Origin of Product |

United States |

Foundational & Exploratory

The Function of NOR-1 in Apoptosis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuron-derived orphan receptor 1 (NOR-1), also known as NR4A3, is a member of the NR4A nuclear receptor family. Initially identified for its role in neuronal development, this compound has emerged as a critical, albeit complex, regulator of apoptosis.[1][2] Its function is highly context-dependent, acting as a pro-apoptotic tumor suppressor in various cancers, while exhibiting anti-apoptotic, protective effects in other cell types like cardiomyocytes under specific stress conditions.[3][4] In cancer cells, this compound typically induces apoptosis by modulating the intrinsic mitochondrial pathway, altering the expression of Bcl-2 family proteins and activating the caspase cascade, often in conjunction with the MAPK signaling pathway.[3][5] Conversely, in doxorubicin-stressed cardiomyocytes, this compound can promote survival by enhancing ERK signaling and upregulating the anti-apoptotic protein Bcl-xL.[4] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate the multifaceted role of this compound in apoptosis.

Core Mechanisms of this compound in Apoptosis

This compound's role in apoptosis is not monolithic; it is dictated by the cellular environment and the nature of the apoptotic stimulus. The two primary, contrasting roles are detailed below.

Pro-Apoptotic Function in Cancer Cells

In several types of cancer, including prostate, nasopharyngeal, and cervical cancer, this compound functions as a tumor suppressor by promoting apoptosis.[3][6] Overexpression of this compound in these cells triggers a cascade of events leading to programmed cell death. The mechanism primarily involves the intrinsic (mitochondrial) pathway of apoptosis.

Signaling Pathway Overview: Overexpression of this compound leads to the activation of the MAPK signaling pathway.[3] This, in turn, modulates the balance of Bcl-2 family proteins at the mitochondria. This compound upregulates the expression of pro-apoptotic members Bax and Bak while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][5] This shift disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.[7] Activated caspase-9 proceeds to cleave and activate executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving key cellular substrates.[3][8]

Anti-Apoptotic Function in Stressed Cardiomyocytes

In contrast to its role in cancer, this compound can exert a protective, anti-apoptotic effect in specific contexts, such as in human cardiomyocytes subjected to Doxorubicin (DOX)-induced stress.[4][9] DOX is an anti-cancer drug known for its cardiotoxicity, which is partly mediated by the induction of apoptosis.[9]

Signaling Pathway Overview: In this scenario, overexpression of this compound enhances the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[4] Activated ERK is a key component of pro-survival signaling pathways. This leads to a significant increase in the expression of the anti-apoptotic protein Bcl-xL.[4] Elevated levels of Bcl-xL stabilize the mitochondrial membrane, preventing the release of cytochrome c and subsequent activation of the caspase cascade. The net result is a significant decrease in caspase-3 activity, reduced cell death, and improved cardiomyocyte viability.[4]

Quantitative Data on this compound's Apoptotic Function

The effects of this compound on apoptosis have been quantified in various studies. The following table summarizes key findings from experiments involving this compound overexpression or knockdown.

| Cell Line | Condition / Treatment | This compound Status | Observed Effect | Quantitative Result | Reference |

| PC3 (Prostate Cancer) | Standard Culture (72h) | Overexpression | Increased Apoptosis | Total apoptotic rate increased by 46% | [3][5] |

| AC16 (Cardiomyocyte) | Doxorubicin (DOX) Stress | Overexpression | Decreased Apoptosis | Significant decrease in caspase-3 activity (p < 0.01) | [4] |

| AC16 (Cardiomyocyte) | Doxorubicin (DOX) Stress | Overexpression | Increased Viability | Significant increase in cell viability (p < 0.05) | [4] |

| AC16 (Cardiomyocyte) | Doxorubicin (DOX) Stress | Overexpression | Increased ERK Activation | Significant increase in ERK phosphorylation (p < 0.01) | [4] |

| AC16 (Cardiomyocyte) | Doxorubicin (DOX) Stress | Overexpression | Increased Bcl-xL | Significant increase in Bcl-xL expression (p < 0.01) | [4] |

| HeLa (Cervical Cancer) | H₂O₂ Stress | Knockdown | Decreased Apoptosis | Attenuated H₂O₂-induced apoptosis | [10] |

Experimental Protocols for Studying this compound in Apoptosis

Investigating the role of this compound requires a combination of molecular biology, cell biology, and biochemical techniques. Below are detailed protocols for key experiments.

Gene Overexpression and Knockdown

-

Objective: To modulate this compound expression levels to study its functional effects.

-

Overexpression Protocol:

-

Vector Construction: The full-length cDNA of this compound is cloned into an expression vector (e.g., pcDNA3.1-myc-his).

-

Transfection: Cancer cell lines (e.g., PC3, HeLa) are seeded to reach 70-80% confluency. Transfection is performed using a lipid-based reagent like Lipofectamine 2000, with the this compound expression vector or an empty vector control.[6]

-

Stable Cell Line Generation: 48 hours post-transfection, cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418 at 500 µg/ml).[6]

-

Verification: Overexpression is confirmed at both mRNA (RT-qPCR) and protein (Western Blot) levels.

-

-

Knockdown Protocol:

-

Reagent Design: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the this compound mRNA sequence are designed. For shRNA, sequences are cloned into a suitable vector like pSUPER.neo+GFP.[10]

-

Transfection/Transduction: Cells are transfected with siRNA duplexes or transduced with shRNA-containing vectors.

-

Verification: Knockdown efficiency is assessed by measuring the reduction in this compound mRNA and protein levels compared to a scramble/non-targeting control.[10]

-

Apoptosis Quantification by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Protocol (Annexin V/PI Staining):

-

Cell Harvest: Both adherent and floating cells are collected, washed with cold PBS.

-

Resuspension: Cells are resuspended in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

-

Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The mixture is incubated for 15 minutes at room temperature in the dark.

-

Analysis: Stained cells are analyzed immediately by flow cytometry.[3]

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic/necrotic cells.

-

-

Western Blot Analysis of Apoptotic Proteins

-

Objective: To measure changes in the expression levels of key proteins in the apoptotic pathway.

-

Protocol:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour in 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., this compound, Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-ERK) and a loading control (e.g., β-actin, GAPDH).[11]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

Subcellular Localization and Apoptotic Function

The location of this compound within the cell is crucial to its function. Studies have shown that this compound is a cytoplasmic protein that can also partially localize to the mitochondria and the endoplasmic reticulum (ER).[6] This distribution is significant because both organelles are central hubs for apoptosis regulation.

-

Mitochondrial Localization: Its presence at the mitochondria places it in direct proximity to the Bcl-2 family proteins it regulates, allowing it to efficiently influence mitochondrial outer membrane permeabilization.[6]

-

ER Localization: Localization at the ER suggests a potential role in ER stress-induced apoptosis.[11] ER stress, caused by the accumulation of unfolded proteins, can trigger apoptosis through pathways involving caspase activation, and this compound may be a component of this response.[12][13]

Conclusion and Future Directions

This compound is a potent, context-dependent modulator of apoptosis. In cancer cells, it typically acts as a tumor suppressor by activating the intrinsic apoptotic pathway. In contrast, it can protect cardiomyocytes from toxin-induced apoptosis, highlighting its therapeutic potential in both oncology and cardiology.

Future research should focus on:

-

Upstream Regulation: Identifying the specific signals and transcription factors that regulate this compound expression in different cellular contexts.

-

Direct Targets: Uncovering the direct downstream gene targets of this compound's transcriptional activity that mediate its apoptotic effects.

-

Post-Translational Modifications: Investigating how phosphorylation, SUMOylation, or other modifications affect this compound's stability, localization, and apoptotic function.[14]

-

Therapeutic Targeting: Developing small molecules or biologics that can either mimic the pro-apoptotic activity of this compound in cancer cells or enhance its protective effects in conditions like chemotherapy-induced cardiotoxicity.

References

- 1. Comprehensive insights into the function and molecular and pharmacological regulation of neuron-derived orphan receptor 1, an orphan receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Overexpression of Neuron-Derived Orphan Receptor 1 (this compound) Rescues Cardiomyocytes from Cell Death and Improves Viability after Doxorubicin Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Caspases: Activation, Specificity, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [Effect of NOR1 gene knockdown on the biological behavior of HeLa cells]. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ER stress-induced cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to NR4A3 Gene Regulation and Transcriptional Control

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nuclear Receptor Subfamily 4 Group A Member 3 (NR4A3), also known as Neuron-Derived Orphan Receptor 1 (NOR-1), is a member of the orphan nuclear receptor superfamily.[1][2] Unlike typical nuclear receptors, NR4A3 and its family members (NR4A1/Nur77 and NR4A2/Nurr1) are considered constitutively active, with their transcriptional activity being largely dependent on their expression levels and post-translational modifications rather than direct ligand binding.[3] NR4A3 is an immediate-early gene, rapidly and transiently induced by a wide array of stimuli, including growth factors, cytokines, hormones, and cellular stress.[3][4] It plays a pivotal role in a multitude of cellular processes such as proliferation, apoptosis, inflammation, metabolism, and differentiation.[1][5] Its dysregulation is implicated in various pathologies, including cancer, cardiovascular diseases, and inflammatory disorders, making it a subject of intense research and a potential therapeutic target.[3][6] This guide provides a comprehensive overview of the molecular mechanisms governing NR4A3 gene expression and its function as a transcription factor.

Regulation of NR4A3 Gene Expression

The expression of the NR4A3 gene is tightly controlled by a variety of signaling pathways that respond to extracellular and intracellular cues. This rapid inducibility is a hallmark of its function as a critical sensor and responder to changes in the cellular microenvironment.[4]

Upstream Signaling Pathways

Several key signaling cascades converge on the NR4A3 promoter to activate its transcription.

-

Protein Kinase A (PKA) Pathway: In neutrophils and other cell types, factors that elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, such as adenosine and prostaglandin (B15479496) E2 (PGE2), lead to the activation of PKA.[7] This activation results in a profound upregulation of NR4A3 expression.[7] The induction of NR4A3 by these agonists is shown to be PKA-dependent.[7]

-

Growth Factor Signaling: Growth factors are potent inducers of NR4A3 expression.[3] For instance, Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) have been shown to strongly and transiently upregulate NR4A3 in endothelial cells and vascular smooth muscle cells, respectively.[3][5]

-

Stress and Inflammatory Signals: Cellular stressors like hypoxia and inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS) can induce NR4A3 expression in various cell types, including macrophages.[3]

-

p53 Tumor Suppressor Pathway: In the context of cancer, the tumor suppressor p53 can directly activate NR4A3 gene expression, suggesting that NR4A3 may function as a downstream effector of p53-mediated apoptosis and tumor suppression in certain cancers like breast and lung cancer.[4][8]

Epigenetic Control

Recent evidence suggests that epigenetic modifications play a role in regulating NR4A3 expression. In response to muscle contraction, the Nr4a3 promoter undergoes rapid hydroxymethylation, which is preceded by demethylation.[9] This dynamic epigenetic remodeling highlights a sophisticated layer of control that fine-tunes NR4A3 expression in response to physiological stimuli like exercise.[9]

Transcriptional Control by the NR4A3 Protein

Once translated, the NR4A3 protein moves to the nucleus where it functions as a transcription factor to regulate a specific set of target genes.[1][10]

DNA Binding Mechanisms

NR4A3 can bind to specific DNA sequences in the promoter regions of its target genes through several mechanisms:[3][5]

-

Monomeric Binding: It can bind as a monomer to the NGFI-B response element (NBRE), which has a consensus sequence of 5'-AAAAGGTCA-3'.[3][5]

-

Homodimeric Binding: It can form a homodimer and bind to the Nur response element (NurRE).[3][5]

-

Heterodimerization: Unlike its family members NR4A1 and NR4A2, NR4A3 does not typically heterodimerize with the Retinoid X Receptor (RXR).[3]

-

Tethering/Crosstalk: NR4A3 can indirectly modulate gene expression by interacting with other transcription factors, such as NF-κB and Myb, thereby influencing their activity.[3][11]

Downstream Target Genes and Cellular Functions

NR4A3 orchestrates a wide range of biological outcomes by controlling the expression of specific target genes. Its function can be highly context- and cell-type-dependent, sometimes exhibiting paradoxical roles as both a tumor suppressor and a pro-oncogenic factor.[6]

-

Cell Proliferation and Survival: In vascular smooth muscle cells, NR4A3 promotes proliferation by upregulating key cell cycle genes like CCND1, CCND2, and SKP2.[5] Conversely, in hematopoietic stem cells, it can suppress hyper-proliferation by activating the transcription of Cebpa.[2] In some contexts, it promotes cell survival by mediating CREB-induced neuronal survival signals.[5]

-

Inflammation: NR4A3 plays a complex role in inflammation. Upon TNF stimulation in monocytes, it can induce the expression of adhesion molecules VCAM1 and ICAM1.[5] However, other studies support an anti-inflammatory role, potentially through the antagonism of the NF-κB pathway.[3]

-

Metabolism: In skeletal muscle, NR4A3 is induced by exercise and repressed by inactivity.[12] It is a key regulator of glucose metabolism, with its downregulation leading to reduced glucose oxidation and increased lactate (B86563) production.[12][13] It also influences the translocation of the SLC2A4 (GLUT4) glucose transporter to the cell surface.[5]

-

Cancer: The role of NR4A3 in cancer is multifaceted. In acute myeloid leukemia (AML) and some lymphomas, it acts as a tumor suppressor.[6][14] In contrast, in acinic cell carcinomas and extraskeletal myxoid chondrosarcoma, it exhibits pro-oncogenic activity, sometimes through cooperation with other oncoproteins like MYB.[6][11]

Data Presentation

Table 1: NR4A3 Expression in Human Tissues

This table summarizes the relative expression of NR4A3 at the RNA level across various human tissues, based on data from the Human Protein Atlas.[15]

| Tissue Group | Specific Tissue | Consensus Normalized Expression (NX) |

| Brain | Cerebral Cortex | 27.6 |

| Cerebellum | 15.6 | |

| Muscle Tissues | Skeletal Muscle | 24.5 |

| Heart Muscle | 14.8 | |

| Endocrine Tissues | Adrenal Gland | 22.8 |

| Thyroid Gland | 14.0 | |

| Adipose Tissue | Adipose Tissue | 19.9 |

| Immune System | Bone Marrow | 16.7 |

| Lymph Node | 5.2 | |

| Glandular Tissues | Salivary Gland | 10.1 |

| Reproductive | Ovary | 10.3 |

| Testis | 6.8 |

Data sourced from The Human Protein Atlas. NX values represent normalized expression from a combination of HPA and GTEx datasets.[15]

Table 2: Inducers of NR4A3 Expression

| Stimulus/Inducer | Cell/Tissue Type | Key Signaling Pathway |

| Prostaglandin E2 (PGE2) | Neutrophils | PKA |

| Adenosine | Neutrophils | PKA |

| Forskolin / db-cAMP | INS-1E cells, Rat Islets | PKA |

| VEGF | Endothelial Cells | Receptor Tyrosine Kinase |

| PDGF | Vascular Smooth Muscle Cells | Receptor Tyrosine Kinase |

| Thrombin | Endothelial Cells | G-protein Coupled Receptor |

| LDL | Vascular Smooth Muscle Cells | CREB |

| TNF-α / LPS | THP-1 Macrophages | Inflammatory Pathways |

| Exercise / Muscle Contraction | Skeletal Muscle | Physiological Stress |

| p53 Activation | Breast and Lung Cancer Cells | p53 Pathway |

This table is a synthesis of information from multiple sources.[3][4][7][9][16]

Table 3: Selected Downstream Target Genes of NR4A3

| Target Gene | Regulation by NR4A3 | Biological Process | Cell Type |

| CCND1 (Cyclin D1) | Upregulation | Cell Cycle Progression, Proliferation | Vascular Smooth Muscle Cells |

| SKP2 | Upregulation | Cell Cycle Progression | Vascular Smooth Muscle Cells |

| CDKN2AIP | Upregulation | Cell Cycle Arrest (G0/G1) | Hepatocellular Carcinoma Cells |

| VCAM1, ICAM1 | Upregulation | Monocyte Adhesion, Inflammation | Monocytes |

| RUNX1 | Repression | Myeloid Progenitor Proliferation | Myeloid Progenitor Cells |

| Cebpa | Upregulation | Hematopoietic Stem Cell Differentiation | Hematopoietic Stem Cells |

| FOXO1 | Indirect Repression | DC Migration (via CCR7) | CD103+ Dendritic Cells |

| ENO3, SERPINE2 | Upregulation | Metabolism, Other | NCI-H292 Cells |

This table is a synthesis of information from multiple sources.[2][5][11][17][18]

Key Experimental Protocols

This section provides detailed methodologies for common experiments used to study NR4A3 regulation and function.

RT-qPCR for NR4A3 Expression Analysis

This protocol is used to quantify the relative abundance of NR4A3 mRNA in cells or tissues.

-

RNA Isolation: Extract total RNA from cells or homogenized tissue using a TRIzol-based method or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.[19]

-

Primer Design: Design primers specific to the human NR4A3 transcript. Primers should span an exon-exon junction to avoid amplification of genomic DNA. Use tools like Primer-BLAST (NCBI) to ensure specificity. Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. Perform the reaction on a real-time PCR system. A typical thermal cycling profile is: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[18]

-

Data Analysis: Determine the cycle threshold (Ct) for NR4A3 and the housekeeping gene. Calculate the relative expression of NR4A3 using the ΔΔCt method, normalizing the expression in the test sample to a control sample.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to identify the genomic regions where NR4A3 protein binds.

-

Cross-linking: Treat cells (e.g., 1x10⁷ MHCC-97L cells) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.[20]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an anti-NR4A3 antibody or a control IgG.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by heating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for a suspected target promoter (e.g., the CDKN2AIP promoter) or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.[20]

References

- 1. Nuclear receptor 4A3 - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. NR4A3: A Key Nuclear Receptor in Vascular Biology, Cardiovascular Remodeling, and Beyond | MDPI [mdpi.com]

- 4. Targeting NR4A Nuclear Receptors to Control Stromal Cell Inflammation, Metabolism, Angiogenesis, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The Paradoxical Roles of Orphan Nuclear Receptor 4A (NR4A) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NR4A orphan nuclear receptor family members, NR4A2 and NR4A3, regulate neutrophil number and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting NR4A Nuclear Receptors to Control Stromal Cell Inflammation, Metabolism, Angiogenesis, and Tumorigenesis [frontiersin.org]

- 9. Muscle Contraction Induces Acute Hydroxymethylation of the Exercise-Responsive Gene Nr4a3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genecards.org [genecards.org]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Inactivity-induced NR4A3 downregulation in human skeletal muscle affects glucose metabolism and translation: Insights from in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Tissue expression of NR4A3 - Summary - The Human Protein Atlas [proteinatlas.org]

- 16. researchgate.net [researchgate.net]

- 17. The transcription factor NR4A3 controls CD103+ dendritic cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NR4A3 inhibits the tumor progression of hepatocellular carcinoma by inducing cell cycle G0/G1 phase arrest and upregulation of CDKN2AIP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysing the gene expression profiles of the orphan nuclear receptors NR4A1, NR4A2 and NR4A3 in premalignant lesions of the cervix and cervicitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NR4A3 inhibits the tumor progression of hepatocellular carcinoma by inducing cell cycle G0/G1 phase arrest and upregulation of CDKN2AIP expression [ijbs.com]

Neuron-derived Orphan Receptor 1 (NOR-1/NR4A3): A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuron-derived orphan receptor 1 (NOR-1), also known as Nuclear Receptor Subfamily 4 Group A Member 3 (NR4A3), is a member of the NR4A family of orphan nuclear receptors, which also includes Nur77 (NR4A1) and Nurr1 (NR4A2).[1][2] These transcription factors are termed "orphan" receptors because their endogenous ligands have not yet been identified.[1][2] this compound was first identified in 1994 in a study focused on apoptotic rat forebrain neurons.[2][3] As an immediate-early gene, its expression is rapidly and transiently induced by a wide array of stimuli, including growth factors, neurotransmitters, and cellular stress, implicating it in a variety of physiological and pathological processes.[4] This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, with a focus on the foundational experimental data and methodologies.

Data Presentation

Table 1: Molecular Characteristics of Rat Neuron-derived Orphan Receptor 1 (this compound)

| Property | Value | Reference |

| Protein Size | 628 amino acids | [2][3] |

| Molecular Weight | 68 kDa | [2][3] |

| DNA Binding Motif | Monomer: NBRE (5'-AAAGGTCA-3') | [5] |

| Homodimer: NurRE | [5] |

Table 2: Initial Observations on this compound mRNA Expression in Rodent Tissues

| Tissue/Region | Expression Level | Reference |

| Fetal Mouse Brain (E17) | High | [2][3] |

| Adult Rat Brain | ||

| - Hippocampus | Low | [2][3] |

| - Striatum | Low | [2][3] |

| - Nucleus Accumbens | Low | [2][3] |

| - Prefrontal Cortex | Low | [2][3] |

| - Substantia Nigra | Deficient in dopaminergic neurons | [2] |

| - Ventral Tegmental Area | Deficient in dopaminergic neurons | [2] |

| Skeletal Muscle | Expressed (multiple transcripts) | [6] |

| Heart (fetal) | Expressed | [6] |

| Pituitary | Expressed | [6] |

| Adrenal Gland | Expressed | [6] |

| Thymus | Expressed | [6] |

| Kidney | Expressed | [6] |

Experimental Protocols

Cloning of the Rat this compound cDNA

The initial identification of this compound was achieved through the cloning of its cDNA from a library derived from cultured rat neuronal cells.

Methodology:

-

cDNA Library Screening: A cDNA library was constructed from cultured rat forebrain cells. This library was screened using a probe derived from a conserved region of the steroid/thyroid hormone receptor superfamily.

-

Clone Isolation and Sequencing: Positive clones were isolated, and the full-length cDNA of this compound was sequenced. The resulting sequence revealed a novel member of the Nur77/NGFI-B subfamily.[7]

-

Sequence Analysis: The deduced amino acid sequence of rat this compound was determined to be 628 amino acids in length, with a calculated molecular weight of 68 kDa.[2][3]

Northern Blot Analysis for mRNA Distribution

To determine the tissue distribution of this compound mRNA, Northern blot analysis was performed on various rat tissues.

Methodology:

-

RNA Isolation: Total RNA was extracted from different rat tissues using standard protocols (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).

-

Electrophoresis and Blotting: A total of 10-20 µg of total RNA per lane was separated on a 1% agarose (B213101) gel containing formaldehyde (B43269) to denature the RNA. The separated RNA was then transferred to a nylon membrane.

-

Probe Labeling: A cDNA fragment of rat this compound was labeled with [α-³²P]dCTP using a random priming kit to generate a high-specific-activity probe.

-

Hybridization: The membrane was prehybridized and then hybridized overnight at 42°C in a solution containing the radiolabeled this compound probe.

-

Washing and Autoradiography: The membrane was washed under stringent conditions to remove non-specific binding of the probe. The blot was then exposed to X-ray film to visualize the this compound mRNA transcripts.[8][9][10]

In Situ Hybridization for Cellular Localization of mRNA

To pinpoint the specific cell types expressing this compound mRNA within the brain, in situ hybridization was employed.

Methodology:

-

Tissue Preparation: Adult rat brains were fixed, cryoprotected, and sectioned on a cryostat.

-

Probe Synthesis: A cRNA probe complementary to this compound mRNA was synthesized and labeled with ³⁵S-UTP.

-

Hybridization: The brain sections were hybridized with the labeled cRNA probe.

-

Washing and Autoradiography: After stringent washes, the sections were coated with photographic emulsion and exposed for several weeks. The resulting silver grains indicated the cellular localization of this compound mRNA. This technique revealed high expression in the fetal forebrain and lower levels in specific regions of the adult brain like the hippocampus and striatum.[2][3][11]

Antisense Oligonucleotide-Mediated Inhibition of this compound Expression

To investigate the function of this compound in neuronal cells, an antisense oligonucleotide strategy was used to specifically inhibit its expression.

Methodology:

-

Oligonucleotide Design: A phosphorothioate (B77711) antisense oligonucleotide was designed to be complementary to the translation initiation region of this compound mRNA. A sense oligonucleotide was used as a control.[1]

-

Cell Culture and Treatment: Primary cultured forebrain cells were treated with the antisense or sense oligonucleotides.[1]

-

Phenotypic Analysis: The morphological changes in the cultured neurons were observed over time. Treatment with the this compound antisense oligonucleotide resulted in increased cell migration and neurite extension, suggesting a role for this compound in regulating neural differentiation.[1]

Mandatory Visualization

Caption: Signaling pathways leading to the expression and function of this compound.

Caption: Experimental workflow for the initial characterization of this compound.

Caption: DNA binding mechanisms of the this compound transcription factor.

References

- 1. Antisense oligonucleotide to this compound, a novel orphan nuclear receptor, induces migration and neurite extension of cultured forebrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive insights into the function and molecular and pharmacological regulation of neuron-derived orphan receptor 1, an orphan receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comprehensive insights into the function and molecular and pharmacological regulation of neuron-derived orphan receptor 1, an orphan receptor [frontiersin.org]

- 4. Expression of this compound and its closely related members of the steroid/thyroid hormone receptor superfamily in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. youtube.com [youtube.com]

- 7. The NGFI-B Family: Orphan Nuclear Receptors of the Steroid/Thyroid Receptor Superfamily [jstage.jst.go.jp]

- 8. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 9. Northern Blot [protocols.io]

- 10. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In situ hybridization technique to localize rRNA and mRNA in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NOR-1 (NR4A3) in the Development of Metabolic Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuron-derived orphan receptor 1 (NOR-1), also known as NR4A3, is a member of the NR4A subfamily of orphan nuclear receptors.[1] As a ligand-independent transcription factor, its activity is primarily regulated by its expression levels, which are induced by a wide array of physiological and pathophysiological stimuli.[1][2] Emerging evidence has firmly positioned this compound as a critical regulator of glucose, lipid, and energy homeostasis.[3] Its dysregulation is implicated in several metabolic diseases, including obesity, type 2 diabetes (T2DM), and atherosclerosis. This document provides a comprehensive technical overview of the current understanding of this compound's role in metabolic diseases, summarizing key signaling pathways, quantitative data from pivotal studies, and the experimental methodologies used to elucidate its function.

This compound in Core Metabolic Tissues

This compound exerts tissue-specific effects on metabolism, primarily in skeletal muscle, pancreatic β-cells, and the vasculature.

Skeletal Muscle: A Hub for Oxidative Metabolism

In skeletal muscle, this compound is a key mediator of oxidative metabolism.[4] Its expression is robustly induced by stimuli such as β2-adrenergic agonists and exercise.[4][5][6] Overexpression of this compound in the skeletal muscle of transgenic mice leads to a phenotype characterized by decreased adiposity, resistance to diet-induced obesity, increased oxidative muscle fibers (type IIA/X), and a higher number of mitochondria.[5][7] Conversely, silencing this compound in muscle cells results in decreased fatty acid oxidation and increased lactate (B86563) production, indicating a shift towards anaerobic metabolism.[4][8]

Studies in humans show that the insulin-stimulated induction of this compound protein is significantly blunted in obese and T2DM individuals compared to lean, healthy controls.[9][10] This impaired response is inversely correlated with BMI and age, and positively correlated with insulin (B600854) sensitivity, highlighting its clinical relevance in the progression of insulin resistance.[9]

Pancreatic β-Cells: A Dual Role in Function and Survival

In pancreatic β-cells, this compound plays a complex, dual role. It is a target of the CREB transcription factor and is induced by incretins and glucose, where it then binds to regulatory sequences in insulin genes to promote insulin gene expression and secretion.[11] However, this compound expression is also significantly increased by pro-inflammatory cytokines.[12] Overexpression of this compound in this context induces apoptosis, while its knockdown can prevent cytokine-induced β-cell death.[12] Notably, this compound expression is up-regulated in the islets of individuals with T2DM, suggesting it may contribute to the β-cell dysfunction seen in the disease.[12] Genetic deletion of this compound in mice leads to increased β-cell mass and improved glucose tolerance.[12]

Vasculature: A Pro-Atherogenic Factor

Within the vascular system, this compound is implicated in the pathogenesis of atherosclerosis. It is overexpressed in human coronary atherosclerotic lesions.[13] In endothelial cells, inflammatory stimuli trigger this compound expression via NF-κB signaling.[14] this compound then directly transactivates the promoters of key adhesion molecules, VCAM-1 and ICAM-1, promoting the adhesion of monocytes to the endothelium—a critical early step in atherosclerosis.[14] In vascular smooth muscle cells (VSMCs), this compound is induced by growth factors and promotes their proliferation and migration, which contributes to the progression of atherosclerotic plaques and neointimal formation after vascular injury.[13][15]

Key Signaling Pathways Involving this compound

The function of this compound is governed by upstream signals that control its expression and its own downstream actions as a transcription factor.

Upstream Regulation of this compound Expression in Skeletal Muscle

In skeletal muscle, β-adrenergic signaling is a primary driver of this compound expression. This pathway is crucial for adapting muscle metabolism to physiological demands like exercise.

Downstream Metabolic Regulation by this compound in Skeletal Muscle

Once expressed, this compound orchestrates a transcriptional program that shifts muscle metabolism towards a more oxidative state, enhancing the utilization of both fatty acids and glucose.

This compound Signaling in Endothelial Cells and Atherosclerosis

In the vasculature, this compound acts as a key intermediary between inflammatory signals and the expression of adhesion molecules that facilitate the development of atherosclerotic lesions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound, demonstrating its altered expression in human metabolic disease and the metabolic benefits of its overexpression in preclinical models.

Table 1: Human Skeletal Muscle this compound Protein Expression in Response to Insulin Data from hyperinsulinemic-euglycemic clamp studies.

| Subject Group | Fold Increase in this compound Protein (Mean ± SEM) | Key Finding | Citation |

| Lean Healthy Controls (LHC) | 3.6 ± 1.1 | Robust induction by insulin. | [9][10] |

| Obese (OB) | Unaffected | Blunted response to insulin. | [9][10] |

| Type 2 Diabetes (T2DM) | Unaffected | Blunted response to insulin. | [9][10] |

Table 2: Correlations of Insulin-Stimulated this compound Protein Response in Humans

| Parameter | Correlation with this compound Response (r²) | Implication | Citation |

| Glucose Disposal Rate | 0.12 | Positive association with insulin sensitivity. | [9][10] |

| Age | 0.25 | Negative correlation. | [9][10] |

| Body Mass Index (BMI) | 0.42 | Strong negative correlation. | [9][10] |

Table 3: Metabolic Effects of Muscle-Specific this compound Overexpression in Transgenic Mice Comparison between transgenic (Tg-Nor-1) and wild-type (WT) mice.

| Parameter | Diet | Result in Tg-Nor-1 Mice vs. WT | Implication | Citation |

| Total Fat Mass | Normal Chow | Significantly reduced | Decreased adiposity. | [6][7] |

| Body Weight Gain | High-Fat Diet | Resistant to gain | Protection from diet-induced obesity. | [6][7] |

| Fasting Blood Glucose | High-Fat Diet | Maintained at normoglycemic levels | Improved glucose homeostasis. | [6][7] |

| Skeletal Muscle Glycogen | Normal Chow | Significantly higher | Enhanced energy storage capacity. | [5][6] |

Key Experimental Methodologies

The investigation of this compound's role in metabolism has employed a range of standard and advanced molecular and physiological techniques.

Workflow for Human Studies

Studies involving human subjects typically follow a workflow to assess insulin sensitivity and corresponding molecular changes in tissues like skeletal muscle.

Gene and Protein Expression Analysis

-

Quantitative PCR (qPCR): Used to measure this compound mRNA levels in tissues and cells in response to various stimuli (e.g., exercise, insulin, inflammatory cytokines).[6][9]

-

Western Blotting: The primary method for quantifying this compound protein expression. It has been used to demonstrate the blunted insulin response in obese/T2DM subjects and the effects of exercise training.[9]

-

Northern Blot Analysis: Employed in early studies to detect upregulation of this compound mRNA by growth factors in vascular smooth muscle cells.[13]

In Vitro Functional Assays

-

siRNA-mediated Knockdown: Used in cell lines (e.g., C2C12 myotubes, endothelial cells) to silence this compound expression and subsequently measure changes in metabolic function, such as fatty acid oxidation, lactate production, and adhesion molecule expression.[4][14][16]

-

Overexpression Studies: Transfection of cells with this compound expression vectors to study its gain-of-function effects, such as the induction of VCAM-1 promoter activity.[14]

-

Chromatin Immunoprecipitation (ChIP) Assays: Utilized to confirm the direct binding of the this compound transcription factor to the promoter regions of its target genes, such as VCAM-1, Lipin-1α, and PDK4.[4][14]

Preclinical Animal Models

-

Transgenic Mice: Mice with muscle-specific overexpression of an activated form of this compound have been instrumental in demonstrating its causal role in promoting an oxidative, endurance phenotype and protecting against diet-induced obesity.[5][7]

-

Knockout Mice: this compound deficient (NOR1-/-) mice crossed with atherosclerosis-prone (apoE-/-) mice were used to establish that loss of this compound reduces atherosclerosis formation and macrophage recruitment to the arterial wall.[14] β-cell specific knockout models revealed its role in regulating β-cell mass.[12]

-

Acute Intervention Studies: Administration of β2-AR agonists to mice has been used to study the in vivo induction of this compound and its downstream target genes in skeletal muscle.[4]

Conclusion and Therapeutic Outlook

This compound (NR4A3) is a multifaceted transcription factor that plays a significant and often contradictory role in metabolic health. In skeletal muscle, it is a positive regulator of oxidative metabolism, and its activity is beneficially enhanced by exercise.[5][9] Conversely, its expression is blunted in states of insulin resistance.[9] In the vasculature and in pancreatic islets under inflammatory stress, its induction can be pathogenic, promoting atherosclerosis and β-cell death, respectively.[12][14]

This tissue-specific complexity makes this compound a challenging but promising therapeutic target. Strategies aimed at selectively increasing this compound activity in skeletal muscle could offer benefits for treating obesity and type 2 diabetes. Conversely, inhibiting this compound action in endothelial cells or pancreatic islets could be a viable strategy for mitigating atherosclerosis and preserving β-cell mass. The development of tissue-specific modulators for this compound and other NR4A family members will be a critical next step in translating our understanding of this receptor into novel therapies for metabolic diseases.[1][3]

References

- 1. Minireview: Nuclear hormone receptor 4A signaling: implications for metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of the Orphan Nuclear Receptor NR4A Family in T-Cell Biology [frontiersin.org]

- 3. Minireview: Nuclear Hormone Receptor 4A Signaling: Implications for Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The orphan nuclear receptor, this compound, a target of beta-adrenergic signaling, regulates gene expression that controls oxidative metabolism in skeletal muscle [pubmed.ncbi.nlm.nih.gov]

- 5. Transgenic muscle-specific this compound expression regulates multiple pathways that effect adiposity, metabolism, and endurance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transgenic Muscle-Specific this compound Expression Regulates Multiple Pathways That Effect Adiposity, Metabolism, and Endurance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Skeletal muscle Nur77 and NOR1 insulin responsiveness is blunted in obesity and type 2 diabetes but improved after exercise training - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Skeletal muscle Nur77 and NOR1 insulin responsiveness is blunted in obesity and type 2 diabetes but improved after exercise training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a novel incretin-responsive regulator of insulin genes and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The orphan nuclear receptor Nor1/Nr4a3 is a negative regulator of β-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuron-derived orphan receptor-1 (this compound) modulates vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deficiency of the NR4A Orphan Nuclear Receptor NOR1 Decreases Monocyte Adhesion and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Loss of this compound represses muscle metabolism through mTORC1-mediated signaling and mitochondrial gene expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NOR-1 Protein: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuron-derived orphan receptor 1 (NOR-1), also known as Nuclear Receptor Subfamily 4 Group A Member 3 (NR4A3), is a ligand-independent orphan nuclear receptor that plays a pivotal role in a diverse array of physiological and pathological processes. As a member of the NR4A subfamily, which also includes Nur77 (NR4A1) and Nurr1 (NR4A2), this compound functions as an immediate-early gene, rapidly responding to a variety of extracellular signals to modulate gene expression. Its involvement in cellular proliferation, apoptosis, metabolism, and inflammation has positioned it as a significant target of interest in drug development for conditions ranging from cancer to cardiovascular disease. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, functional domains, and the experimental methodologies employed in its study.

This compound Protein Structure and Functional Domains

The human this compound protein is a modular transcription factor characterized by a canonical nuclear receptor architecture. While a crystal structure for this compound is not currently available in the Protein Data Bank (PDB), its high sequence homology with other NR4A members, particularly Nurr1 (NR4A2), allows for structural inferences. The crystal structure of the Nurr1 Ligand-Binding Domain (PDB ID: 1OVL, 5Y41) and its DNA-binding domain (PDB ID: 7WNH) provide valuable models for understanding this compound's three-dimensional organization[1][2][3][4][5]. The protein is composed of three primary functional domains: an N-terminal Activation Function-1 (AF-1) domain, a central DNA-Binding Domain (DBD), and a C-terminal Ligand-Binding Domain (LBD).

Domain Organization of this compound

Domain architecture of the this compound protein.

N-Terminal Activation Function-1 (AF-1) Domain: This region is highly variable among the NR4A subfamily members and is responsible for ligand-independent transactivation[6][7]. Studies have delimited the functional AF-1 domain of this compound to amino acid residues 1-112[8][9][10]. This domain is crucial for the recruitment of coactivators and mediates the transcriptional activity of this compound in response to various signaling pathways[8][9][10].

DNA-Binding Domain (DBD): The DBD is highly conserved across the NR4A family (over 90% homology) and contains two zinc finger motifs that facilitate binding to specific DNA sequences known as response elements[7][11]. This compound binds as a monomer to the NGFI-B Response Element (NBRE) with the consensus sequence AAAGGTCA[7][11][12]. While this compound does not typically form heterodimers with the Retinoid X Receptor (RXR), other NR4A members can[11][12][13].

Ligand-Binding Domain (LBD): Located at the C-terminus, the LBD of NR4A receptors, including this compound, is unique. Unlike classical nuclear receptors, the LBD of this compound does not possess a conventional ligand-binding pocket, rendering it constitutively active[10][11]. The amino acid residues for the human this compound LBD have been defined as 398-626[14]. Homology modeling based on the Nurr1 LBD structure suggests that bulky hydrophobic side chains occupy the space where a ligand would typically bind[1][5]. This domain also contains the Activation Function-2 (AF-2) helix, which in other nuclear receptors is crucial for ligand-dependent coactivator recruitment. In this compound, the AF-2's role is less defined due to the ligand-independent nature of the receptor.

Quantitative Data on this compound Protein and its Domains

| Property | Value | Reference(s) |

| Protein Name | Neuron-derived orphan receptor 1 (this compound), NR4A3 | [15] |

| Gene Name | NR4A3 | [15][16] |

| Organism | Homo sapiens (Human) | [15][16] |

| Predicted Molecular Weight | ~69.3 kDa | [1] |

| Amino Acid Length | 626 (isoform a) | [17] |

| AF-1 Domain | Residues 1-112 | [8][9][10] |

| LBD | Residues 398-626 | [14] |

| Functional Domain Activity | Observation | Reference(s) |

| AF-1 Transactivation | Deletion of the AF-1 domain abolishes this compound's transcriptional activity. The isolated AF-1 domain (aa 1-112) fused to a GAL4-DBD shows significant transactivation. | [8][9][10] |

| DNA Binding | Binds as a monomer to the NBRE (AAAGGTCA) response element. Unlike Nur77 and Nurr1, this compound does not efficiently form heterodimers with RXR to bind DR-5 elements. | [11][12] |

Key Signaling Pathways Involving this compound

This compound expression and activity are regulated by a multitude of signaling pathways, reflecting its role as an immediate-early response gene.

Regulation of this compound Expression

Upstream signaling pathways regulating this compound expression.

A variety of extracellular stimuli, including growth factors, neurotransmitters, and cellular stress, can rapidly induce this compound expression. This induction is often mediated through G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), which in turn activate downstream signaling cascades involving Protein Kinase A (PKA), Protein Kinase C (PKC), and calcium/calmodulin-dependent pathways[18]. These pathways converge on transcription factors such as CREB (cAMP response element-binding protein), which binds to response elements in the this compound promoter to drive its transcription[18].

Downstream Effects of this compound

Key downstream signaling pathways modulated by this compound.

Once expressed, this compound translocates to the nucleus to regulate the transcription of a wide range of target genes involved in metabolism, apoptosis, and cell proliferation. This compound has been shown to influence the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. By inhibiting mTORC1, this compound can promote autophagy. Furthermore, this compound can directly modulate the expression of Bcl-2 family proteins, thereby influencing the mitochondrial apoptotic pathway. Its role in cell cycle regulation contributes to its effects on cell proliferation.

Experimental Protocols

A variety of experimental techniques are employed to study the structure, function, and regulation of the this compound protein. Below are detailed methodologies for some of the key experiments.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

Objective: To quantify the relative expression levels of this compound mRNA in different samples.

Methodology:

-

RNA Isolation: Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a column-based kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for this compound, and cDNA template. Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for this compound and the housekeeping gene. Calculate the relative expression of this compound using the ΔΔCt method, expressed as fold change relative to a control sample.

Western Blotting for this compound Protein Detection and Quantification

Objective: To detect and quantify the levels of this compound protein in cell or tissue lysates.

Methodology:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the this compound signal to a loading control (e.g., β-actin, GAPDH) to determine relative protein levels[19].

Chromatin Immunoprecipitation (ChIP) for this compound DNA Binding

Objective: To identify the genomic regions to which this compound binds.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for this compound. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-agarose or magnetic beads.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis[20][21].

Luciferase Reporter Assay for this compound Transactivation Activity

Objective: To measure the transcriptional activity of this compound on a specific gene promoter.

Methodology:

-

Plasmid Construction: Clone the promoter region of a putative this compound target gene upstream of a luciferase reporter gene in an expression vector.

-

Cell Transfection: Co-transfect cells with the luciferase reporter plasmid, a this compound expression plasmid (or siRNA to knockdown endogenous this compound), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change in luciferase activity relative to a control condition[8][16][21][22].

Co-Immunoprecipitation (Co-IP) for Identifying this compound Interacting Proteins

Objective: To identify proteins that interact with this compound in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to this compound or a tag on an overexpressed this compound protein.

-

Immune Complex Capture: Capture the antibody-protein complexes using protein A/G beads.

-

Washes: Wash the beads with a gentle wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting partners by Western blotting with specific antibodies or by mass spectrometry for a broader, unbiased identification.

Conclusion

This compound (NR4A3) is a multifaceted orphan nuclear receptor with significant implications in health and disease. Its unique structural features, particularly its ligand-independent mode of action, distinguish it from classical nuclear receptors and present both challenges and opportunities for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the complex biology of this compound. A deeper understanding of its structure, function, and regulatory networks will be instrumental in the development of novel therapeutic strategies targeting the diverse pathways it governs.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function of Nr4a Orphan Nuclear Receptors in Proliferation, Apoptosis and Fuel Utilization Across Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The AF-1 domain of the orphan nuclear receptor this compound mediates trans-activation, coactivator recruitment, and activation by the purine anti-metabolite 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. NR4A Orphan Nuclear Receptors: Transcriptional Regulators of Gene Expression in Metabolism and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of binding of homodimers of the nuclear receptor NR4A2 to selective Nur-responsive DNA elements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Perspective of NR4A Nuclear Receptor Family and Their Potential Endogenous Ligands [jstage.jst.go.jp]

- 14. caymanchem.com [caymanchem.com]

- 15. Nuclear receptor 4A3 - Wikipedia [en.wikipedia.org]

- 16. A Dual Luciferase System for Analysis of Post-Transcriptional Regulation of Gene Expression in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NR4A3 nuclear receptor subfamily 4 group A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. bitesizebio.com [bitesizebio.com]

- 19. genecards.org [genecards.org]

- 20. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. youtube.com [youtube.com]

The Role of Neuron-Derived Orphan Receptor 1 (NOR-1) in the Inflammatory Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuron-derived orphan receptor 1 (NOR-1), also known as NR4A3, is a member of the nuclear receptor subfamily 4 group A. Initially identified for its role in neuronal apoptosis and vascular remodeling, a growing body of evidence has implicated this compound as a critical modulator of the inflammatory response. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its influence on inflammatory signaling pathways. We will explore its intricate interplay with key inflammatory mediators, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), and its cell-type-specific functions in macrophages, vascular smooth muscle cells, and endothelial cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling networks to serve as a comprehensive resource for researchers in the field.

Introduction

Inflammation is a fundamental biological process that is essential for host defense against pathogens and tissue injury. However, dysregulated inflammatory responses are at the core of a wide range of chronic diseases, including atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease. The NR4A family of orphan nuclear receptors, which includes this compound (NR4A3), Nur77 (NR4A1), and Nurr1 (NR4A2), has emerged as a key regulator of inflammation and immunity. These transcription factors are classified as immediate early genes, rapidly induced by a variety of stimuli, including growth factors, stress signals, and inflammatory mediators. This compound lacks a known endogenous ligand, and its activity is primarily regulated at the transcriptional level. This guide will focus on the multifaceted role of this compound in modulating the inflammatory cascade, highlighting its potential as a therapeutic target for inflammatory diseases.

Data Presentation: Quantitative Effects of this compound on Inflammatory Mediators

The following tables summarize the quantitative data from various studies on the impact of this compound expression on key inflammatory markers.

| Cell Type | Treatment/Condition | This compound Modulation | Target Gene/Protein | Fold Change/Percentage Change | Reference |

| Human Vascular Smooth Muscle Cells (VSMCs) | Lipopolysaccharide (LPS) | Lentiviral Overexpression | IL-1β mRNA | Reduced upregulation | [1] |

| Human VSMCs | LPS | Lentiviral Overexpression | IL-6 mRNA | Reduced upregulation | [1] |

| Human VSMCs | LPS | Lentiviral Overexpression | IL-8 mRNA | Reduced upregulation | [1] |

| Human VSMCs | LPS | Lentiviral Overexpression | MCP-1 mRNA | Reduced upregulation | [1] |

| Human VSMCs | LPS | Lentiviral Overexpression | CCL20 mRNA | Reduced upregulation | [1] |

| Human VSMCs | TNF-α | Lentiviral Overexpression | IL-1β, IL-6, IL-8, MCP-1, CCL20 mRNA | Similar reduction to LPS stimulation | [1] |

| Human VSMCs | Oxidized LDL | Lentiviral Overexpression | IL-1β, IL-6, IL-8, MCP-1, CCL20 mRNA | Similar reduction to LPS stimulation | [1] |

| Human VSMCs | Inflammatory stimuli | siRNA-mediated knockdown | Pro-inflammatory mediators | Significantly increased expression | [1] |

| Aortas from Tgthis compound mice | LPS | Transgenic Overexpression in VSMCs | Cytokine/chemokine upregulation | Lower compared to wild-type | [1] |

| Cell Type | Polarization Stimulus | This compound Modulation | Marker | Effect | Reference |

| Macrophages | IL-4 | Endogenous | M2 polarization | Induces M2 polarization | [2] |

| Macrophages | Inflammatory stimuli | Endogenous | M1 polarization | Limits activation | [2] |

Signaling Pathways and Molecular Mechanisms

This compound's involvement in the inflammatory response is primarily mediated through its interaction with the NF-κB and MAPK signaling pathways.

Regulation of NF-κB Signaling

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to negatively regulate this pathway through multiple mechanisms.

A key mechanism involves the inhibition of the p65 subunit of NF-κB. This compound can prevent the phosphorylation and subsequent translocation of p65 to the nucleus. This is achieved by decreasing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound effectively traps NF-κB in an inactive state, thereby suppressing the expression of its target genes.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are also critical in transducing inflammatory signals. This compound has been shown to attenuate the phosphorylation of these key kinases. The activation of MAPK pathways is often upstream of NF-κB activation, suggesting that this compound's inhibitory effects on MAPKs contribute to its overall anti-inflammatory profile by dampening the entire signaling cascade.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of this compound in the inflammatory response.

Lentiviral Overexpression of this compound

Objective: To achieve stable overexpression of this compound in target cells (e.g., VSMCs, macrophages) to study its gain-of-function effects on inflammatory responses.

Methodology:

-

Vector Construction: The full-length human or mouse this compound cDNA is cloned into a lentiviral expression vector (e.g., pLVX-Puro). An empty vector is used as a control.

-

Lentivirus Production: HEK293T cells are co-transfected with the this compound expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Virus Harvest and Titration: The supernatant containing the lentiviral particles is collected 48-72 hours post-transfection, filtered, and concentrated. The viral titer is determined using methods such as qPCR or flow cytometry.

-

Transduction of Target Cells: Target cells are incubated with the lentiviral particles at a specific multiplicity of infection (MOI) in the presence of polybrene to enhance transduction efficiency.

-

Selection of Transduced Cells: After 24-48 hours, the medium is replaced with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.

-

Verification of Overexpression: The overexpression of this compound is confirmed at both the mRNA (RT-qPCR) and protein (Western blot) levels.

siRNA-mediated Knockdown of this compound

Objective: To transiently silence the expression of this compound in target cells to investigate its loss-of-function effects on inflammatory pathways.

Methodology:

-

siRNA Design and Synthesis: Validated siRNAs targeting this compound and a non-targeting control siRNA are commercially synthesized.

-

Transfection: Target cells are transfected with the siRNAs using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) or electroporation. The optimal siRNA concentration and transfection time are determined empirically.

-

Incubation: Cells are incubated for 24-72 hours to allow for the degradation of the target mRNA.

-

Verification of Knockdown: The efficiency of this compound knockdown is assessed at the mRNA (RT-qPCR) and protein (Western blot) levels.

-

Functional Analysis: The effect of this compound silencing on inflammatory gene expression and signaling pathways is analyzed.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound directly binds to the promoter regions of specific inflammatory genes.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to this compound or a control IgG. The antibody-protein-DNA complexes are then pulled down using protein A/G beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

-

DNA Analysis: The purified DNA is analyzed by qPCR to quantify the enrichment of specific promoter regions, or by next-generation sequencing (ChIP-seq) for genome-wide analysis of this compound binding sites.

Western Blot Analysis of Phosphorylated Proteins

Objective: To quantify the levels of phosphorylated MAPKs (e.g., p-p38, p-JNK) in response to inflammatory stimuli and this compound modulation.

Methodology:

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-p38) and total protein as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software.

Conclusion and Future Directions

This compound is a critical negative regulator of the inflammatory response, primarily through its inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress the expression of pro-inflammatory cytokines and chemokines in various cell types underscores its potential as a therapeutic target for a wide range of inflammatory diseases. Future research should focus on the identification of small molecule modulators of this compound activity. Given that this compound is an orphan nuclear receptor, the development of agonists or antagonists presents a significant challenge but also a promising avenue for novel anti-inflammatory therapies. Furthermore, a deeper understanding of the cell-type-specific functions of this compound and its downstream target genes will be crucial for the development of targeted and effective treatments. The methodologies and data presented in this guide provide a solid foundation for continued investigation into the intricate role of this compound in inflammation.

References

role of NOR-1 in T-cell apoptosis and immune regulation

An In-Depth Technical Guide on the Role of NOR-1 in T-Cell Apoptosis and Immune Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuron-derived orphan receptor 1 (this compound), also known as NR4A3, is a member of the NR4A nuclear receptor subfamily, which also includes Nur77 (NR4A1) and Nurr1 (NR4A2).[1][2] These transcription factors are classified as orphan receptors as no endogenous ligands have been identified to date.[1][2] They are characterized as immediate early genes, rapidly induced by a variety of stimuli, including T-cell receptor (TCR) engagement.[3][4] In the context of the immune system, this compound plays a critical and functionally redundant role with Nur77 in mediating T-cell apoptosis, a process vital for eliminating self-reactive thymocytes during negative selection.[5][6] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound's function in T-cell fate and immune regulation.

This compound and the NR4A Family in T-Cells

The NR4A family members are ligand-independent transcription factors composed of a central DNA-binding domain, an N-terminal transactivation domain, and a C-terminal ligand-binding domain that lacks a classical binding pocket.[3] Their activity is primarily regulated by their expression levels.[3]

In T-lymphocytes, both this compound and Nur77 are induced to very high levels upon TCR stimulation, with similar kinetics.[5][6] In contrast, Nurr1 expression is undetectable in stimulated thymocytes, suggesting that this compound and Nur77 are the dominant players in this context.[6] This shared expression pattern and functional redundancy are crucial, as demonstrated by the lack of an apoptotic phenotype in Nur77-deficient mice, which points to this compound compensating for its absence.[6] Both this compound and Nur77 can bind to and transactivate through the same DNA response element, the NGFI-B response element (NBRE), to exert their transcriptional control.[5][6]

The Pivotal Role of this compound in T-Cell Apoptosis

The primary function of this compound in the thymus is the induction of apoptosis, a key mechanism of negative selection to ensure self-tolerance.

2.1. TCR-Mediated Apoptosis in Thymocytes TCR engagement on immature thymocytes that bind strongly to self-antigens initiates a signaling cascade that leads to clonal deletion via apoptosis.[6] this compound is a critical downstream effector in this process.

-

Induction: Upon strong TCR signaling, this compound expression is rapidly and robustly upregulated in CD4+CD8+ double-positive thymocytes.[6]

-

Apoptosis Execution: Studies using transgenic mice that constitutively express this compound in thymocytes show massive cell death, leading to a significant reduction in thymic cellularity.[5][6] This demonstrates that this compound expression is sufficient to trigger apoptosis.

-

Fas-Independent Pathway: The apoptosis induced by this compound (and Nur77) appears to be independent of the Fas/FasL pathway.[5][6] In this compound transgenic mice with massive thymocyte apoptosis, FasL expression is not elevated.[6] This distinguishes it from other forms of activation-induced cell death.

2.2. Immune Regulation in Peripheral T-Cells Beyond the thymus, NR4A family members are also induced in mature peripheral T-cells following antigen recognition and contribute to the overall immune response.[3]

-

CD8+ T-Cell Responses: All NR4A family members, including this compound (NR4A3), are implicated in the differentiation of resident memory CD8+ T cells.[3]

-